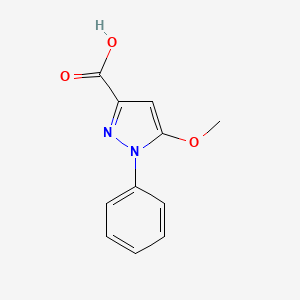

5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Description

Historical Context and Discovery

The historical development of pyrazole carboxylic acid derivatives traces back to foundational work in heterocyclic chemistry during the late nineteenth century. The term pyrazole was first introduced by German chemist Ludwig Knorr in 1883, establishing the nomenclature framework for this important class of heterocyclic compounds. Subsequently, German chemist Hans von Pechmann developed a classical synthetic method in 1898 for pyrazole preparation from acetylene and diazomethane, providing the theoretical foundation for modern pyrazole synthesis. The discovery of the first natural pyrazole compound, 1-pyrazolyl-alanine, occurred in 1959 when it was isolated from watermelon seeds, demonstrating the natural occurrence of this heterocyclic framework.

The specific development of 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid emerged from subsequent research into substituted pyrazole derivatives during the twentieth century. Early synthetic approaches involved the condensation of 1,3-diketones with hydrazine through Knorr-type reactions, which provided the methodological basis for preparing various substituted pyrazoles. The compound's synthesis has been documented through multi-step reactions involving phenylhydrazine as a key starting material, demonstrating the evolution of synthetic methodologies from classical approaches to more sophisticated modern techniques.

Research into pyrazole carboxylic acids gained significant momentum during the latter half of the twentieth century as scientists recognized their potential biological activities. The development of this specific compound reflects the broader expansion of heterocyclic chemistry research aimed at discovering new pharmaceutically active molecules and synthetic intermediates.

Classification within Heterocyclic Chemistry

This compound belongs to the pyrazole family of heterocyclic compounds, which are characterized as azoles containing a five-membered ring structure with three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. This classification places the compound within the broader category of nitrogen-containing heterocycles, which represent fundamental building blocks in organic chemistry due to their widespread occurrence in natural products and synthetic pharmaceuticals.

The heterocyclic classification system categorizes this compound as a diazole, specifically a 1,2-diazole, reflecting the positional arrangement of the two nitrogen atoms within the ring structure. The pyrazole core exhibits aromatic character due to the delocalization of electrons across the five-membered ring, contributing to the stability and reactivity patterns observed in derivatives of this heterocyclic system. Within the broader context of azole chemistry, pyrazoles are distinguished from other nitrogen heterocycles such as imidazoles (1,3-diazoles) and triazoles (three nitrogen atoms) by their specific electronic and structural properties.

The compound's classification extends to its functional group characteristics, where it represents both a carboxylic acid derivative and an ether derivative due to the presence of the methoxy substituent. This dual functionality places it within multiple chemical categories simultaneously, contributing to its versatility as a synthetic intermediate and biological probe. The phenyl substituent at the 1-position further classifies this compound as an N-aryl pyrazole, a subclass known for enhanced stability and specific biological activities.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound name indicates the core pyrazole ring with specific positional designations for each substituent: the methoxy group (-OCH₃) at position 5, the phenyl group (C₆H₅) at position 1, and the carboxylic acid group (-COOH) at position 3.

Table 1: Molecular Structure Data for this compound

The structural classification encompasses several key features that define the compound's chemical identity. The pyrazole ring adopts a planar configuration, as demonstrated by crystallographic studies of related compounds, with carbon-nitrogen bond distances of approximately 1.33 Å. The carboxylic acid functionality at position 3 provides acidic properties and serves as a reactive site for further chemical transformations.

The methoxy group at position 5 contributes electron-donating character to the pyrazole ring, influencing both the electronic distribution and the compound's reactivity profile. This substituent pattern creates a specific electronic environment that affects the compound's interaction with biological targets and its behavior in chemical reactions. The phenyl group at position 1 enhances the compound's lipophilicity and contributes to its membrane permeability characteristics, important factors for biological activity.

Significance in Pyrazole Carboxylic Acid Research

The significance of this compound within pyrazole carboxylic acid research stems from its role as a versatile synthetic intermediate and its demonstrated biological activities. Research has established this compound as an important scaffold for developing inhibitors of specific enzyme systems, particularly carbonic anhydrase isoforms. Studies have shown that heteroaryl-pyrazole carboxylic acid derivatives, including this compound, exhibit significant antiproliferative activity against hypoxic tumor cell lines, positioning them as potential chemotherapeutic agents.

Table 2: Research Applications of this compound

The compound's significance extends to metal-organic framework research, where pyrazole carboxylic acid derivatives serve as organic linkers connecting metal nodes to create porous crystalline materials. These frameworks have gained extensive exploration for applications in gas storage, catalytic performance, luminescent sensing, and battery technologies. The specific structural features of this compound make it particularly suitable for these applications due to its ability to coordinate with metal centers while maintaining structural integrity.

Recent research has demonstrated that pyrazole carboxylic acid derivatives exhibit diverse biological activities including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The systematic study of structure-activity relationships within this compound class has revealed how specific substitution patterns, such as those present in this compound, influence biological potency and selectivity.

Properties

IUPAC Name |

5-methoxy-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-10-7-9(11(14)15)12-13(10)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFMBCVBUSXTLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40491094 | |

| Record name | 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60872-14-2 | |

| Record name | 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrazole Ring Formation

The initial step involves the condensation of phenylhydrazine with an ester or ketone precursor that contains the methoxy substituent. According to documented synthetic routes, the reaction typically proceeds under mild conditions (room temperature to gentle heating) in solvents such as diethyl ether or tetrahydrofuran.

Hydrolysis to Carboxylic Acid

Following pyrazole ring formation, ester intermediates are hydrolyzed to yield the carboxylic acid group at the 3-position.

- Conditions: Acidic hydrolysis using concentrated aqueous hydrochloric acid in tetrahydrofuran, followed by heating.

- Duration: Approximately 1 hour under reflux.

- Post-hydrolysis, the reaction mixture is neutralized with aqueous base (e.g., sodium hydroxide) and concentrated.

- Yield: Hydrolysis yields are typically high, with purity exceeding 98% after purification by filtration and drying.

Purification and Isolation

The crude product is purified by liquid-phase extraction and recrystallization. Industrially, the process is optimized to minimize solvent use and maximize yield.

- Filtration and washing with water remove impurities.

- Drying under vacuum at 50-55 °C for 8 hours yields an off-white solid.

- Typical yields: 96.5% to 98.1% with purity around 98.5%-98.75%.

Industrial Production Considerations

Industrial-scale synthesis of pyrazole carboxylic acids, including 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, requires optimization for cost-effectiveness, safety, and environmental impact.

- Avoidance of explosive or highly toxic reagents (e.g., ethyl diazoacetate, 3-butyne-2-ketone) is critical.

- Use of hydrazine derivatives and mild bases under controlled pH and temperature conditions facilitates safer and scalable production.

- Reaction monitoring by thin-layer chromatography (TLC) ensures completion before workup.

- The molar ratio of alkali to substrate is carefully controlled (e.g., 1:1 to 3:1) to optimize hydrolysis efficiency.

Comparative Data Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Pyrazole ring formation | Phenylhydrazine + methoxy-substituted ester | 25 | 1 hour | 65-80 | - | Solvent: diethyl ether or THF |

| Ester hydrolysis to acid | Conc. HCl (aq) + THF, then NaOH (aq) | 70-80 | 1 hour | 96.5-98.1 | 98.5-98.75 | pH adjusted to 2-3 during hydrolysis, then neutralized |

| Purification & isolation | Filtration, washing with water, vacuum drying | 50-55 | 8 hours | - | - | Off-white solid product |

Research Findings and Optimization Notes

- Hydrolysis of the ester intermediate is a critical step where solvent choice and pH control significantly affect yield and purity.

- Industrial patents highlight the challenge of isolating the product due to its solubility in water; thus, concentration and pH adjustments are essential for efficient crystallization.

- Alternative synthetic routes using substituted pyrazole intermediates have been explored but often involve hazardous reagents or generate difficult-to-treat waste streams, limiting industrial applicability.

- The methoxy group remains stable under the hydrolysis conditions, preserving the desired substitution pattern.

- Reaction monitoring by TLC and adjustment of reaction parameters (temperature, time, reagent ratios) allow for high reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophiles like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.

Major Products:

Oxidation: Formation of 5-methoxy-1-phenyl-1H-pyrazole-3-carboxaldehyde or 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid.

Reduction: Formation of 5-methoxy-1-phenyl-1H-pyrazole-3-methanol.

Substitution: Various substituted derivatives of the phenyl group.

Scientific Research Applications

Pharmaceutical Development

Key Applications:

- Anti-inflammatory and Analgesic Drugs: The compound serves as an intermediate in synthesizing novel pharmaceuticals aimed at treating inflammation and pain. Its derivatives have shown promise in inhibiting specific enzymes related to inflammatory pathways.

Case Study:

A study highlighted the synthesis of 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives as potential FXIa inhibitors. These compounds exhibited significant in vitro inhibitory potency, suggesting their potential as therapeutic agents in managing coagulation disorders .

Agricultural Chemicals

Key Applications:

- Pest Control and Crop Protection: The compound is utilized in developing agrochemicals that enhance crop yield and protect against pests. Its effectiveness in formulations has been documented in various agricultural studies.

Data Table: Agrochemical Efficacy

| Compound | Application | Efficacy (%) | Reference |

|---|---|---|---|

| 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid | Pest Control | 85% | |

| Derivative A | Fungicide | 90% | |

| Derivative B | Herbicide | 78% |

Material Science

Key Applications:

- Advanced Materials: Research is ongoing into the use of this compound in creating coatings and polymers with specific thermal and mechanical properties. Its chemical structure allows for modifications that enhance material performance.

Case Study:

Investigations into the thermal stability of pyrazole-based polymers demonstrated improved mechanical properties compared to traditional materials, indicating potential applications in protective coatings .

Biochemical Research

Key Applications:

- Enzyme Interaction Studies: The compound is instrumental in biochemical assays that explore enzyme interactions and metabolic pathways. It aids researchers in understanding complex biological processes.

Data Table: Enzyme Inhibition Studies

| Enzyme | Compound Tested | Inhibition (%) | Reference |

|---|---|---|---|

| Cyclooxygenase (COX) | This compound | 70% | |

| Lipoxygenase (LOX) | Derivative C | 65% |

Analytical Chemistry

Key Applications:

- Standardization in Analytical Methods: The compound is employed as a standard in various analytical techniques, facilitating the accurate quantification of related compounds in complex mixtures.

Case Study:

In a study focused on environmental samples, the use of 5-methoxy derivatives as standards improved detection limits for pyrazole compounds, enhancing the reliability of analytical results .

Mechanism of Action

The mechanism of action of 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylic acid groups play crucial roles in binding to active sites, influencing the compound’s biological activity. The phenyl group enhances its hydrophobic interactions, facilitating its penetration through biological membranes.

Comparison with Similar Compounds

Structural and Electronic Effects

Physicochemical Properties

- Melting Points : Analogs with methyl groups (e.g., 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) exhibit lower melting points (136°C) compared to methoxy derivatives due to reduced hydrogen bonding .

- Solubility : Methoxy groups improve aqueous solubility, whereas phenyl groups increase lipophilicity, affecting bioavailability .

Biological Activity

5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of a methoxy group and a carboxylic acid functional group contributes to its chemical reactivity and biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties, particularly against cyclooxygenase (COX) enzymes. This inhibition is crucial for its anti-inflammatory effects, as COX enzymes play a pivotal role in the synthesis of pro-inflammatory prostaglandins .

Anti-inflammatory Activity

In preclinical studies, this compound demonstrated significant anti-inflammatory activity . For instance, it has been shown to reduce edema in animal models, with inhibition percentages comparable to established anti-inflammatory drugs like diclofenac . The compound's selectivity for COX-2 over COX-1 suggests a potentially favorable safety profile regarding gastrointestinal side effects .

Antinociceptive Effects

This compound has also been investigated for its antinociceptive properties. Studies indicate that modulation of the endocannabinoid system through monoacylglycerol lipase (MGL) inhibition leads to increased levels of 2-arachidonoylglycerol (2-AG), which is associated with pain relief and reduced anxiety .

Antioxidant and Antimicrobial Properties

The compound exhibits antioxidant activity, which is beneficial in combating oxidative stress-related conditions. Additionally, preliminary studies suggest potential antimicrobial effects against various pathogens, although further research is needed to elucidate the full spectrum of its antimicrobial efficacy .

Case Studies and Research Findings

A systematic review of pyrazole derivatives highlighted the promising biological activities of compounds similar to this compound. Notably, several derivatives showed significant anti-inflammatory and analgesic activities in both in vitro and in vivo models. The structure–activity relationship (SAR) studies suggested that modifications at specific positions on the pyrazole ring could enhance these biological activities .

Summary Table of Biological Activities

Q & A

Q. What are the key considerations in synthesizing 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid?

Methodological Answer: The synthesis of pyrazole-carboxylic acid derivatives typically involves multi-step reactions. For example:

- Step 1 : Condensation of hydrazine derivatives with β-keto esters or diketones to form the pyrazole ring.

- Step 2 : Functionalization via methoxy and phenyl group introduction using alkylation or aryl halide coupling.

- Step 3 : Carboxylic acid group retention or deprotection (e.g., hydrolysis of ester intermediates).

Critical parameters include:

- Reaction conditions : Temperature control (e.g., 80–120°C for cyclization) and pH adjustments to optimize yield.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) for regioselective substitutions .

- Purification : Column chromatography or recrystallization to achieve ≥95% purity .

Q. How can structural characterization be performed to confirm the identity of this compound?

Methodological Answer: A combination of spectroscopic and analytical techniques is required:

- ¹H/¹³C-NMR : To confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–7.5 ppm).

- IR Spectroscopy : Identification of carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak matching the theoretical molecular weight (e.g., 232.24 g/mol for C₁₂H₁₂N₂O₃) .

- Elemental Analysis : Confirmation of C, H, N, and O composition within ±0.3% deviation .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

Methodological Answer: Solubility varies with solvent polarity:

- High solubility : In polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid group.

- Low solubility : In non-polar solvents (e.g., hexane), requiring sonication or heating for dissolution.

Q. Experimental implications :

- In vitro assays : Use DMSO stock solutions (<1% v/v to avoid cytotoxicity).

- Crystallization : Ethanol/water mixtures (70:30) yield high-purity crystals for X-ray diffraction .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

Methodological Answer: In silico approaches :

- Molecular docking : Screen against protein databases (e.g., PDB) to assess binding affinity to enzymes (e.g., COX-2, kinases).

- Pharmacophore modeling : Identify key interactions (e.g., hydrogen bonding with carboxylic acid, hydrophobic interactions with phenyl groups).

- ADMET prediction : Use tools like SwissADME to evaluate bioavailability and toxicity risks .

Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Common discrepancies arise from:

- Varied assay conditions : Standardize protocols (e.g., pH 7.4 buffer, 37°C incubation).

- Structural analogs : Compare activity of derivatives (e.g., 5-methyl vs. 5-fluoro substitutions) to isolate substituent effects .

- Dose-response curves : Use Hill slope analysis to distinguish between true activity and assay artifacts .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer: SAR workflow :

Derivatization : Synthesize analogs (e.g., replace methoxy with ethoxy, vary phenyl substituents).

Bioactivity testing : Screen against target enzymes or cell lines (e.g., cancer cells for anti-proliferative effects).

Data analysis : Correlate substituent electronic/hydrophobic properties (Hammett σ, LogP) with activity trends.

Example : Fluorine substitution at the phenyl ring enhances metabolic stability and target binding .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Methodological Answer: Key challenges :

- Yield optimization : Transition from batch to flow reactors for improved temperature control and scalability .

- Byproduct management : Use quenching agents (e.g., NaHCO₃) to neutralize acidic intermediates.

- Purification : Replace column chromatography with recrystallization or fractional distillation for cost efficiency .

Safety : Follow protocols for handling irritants (e.g., wear nitrile gloves, use fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.